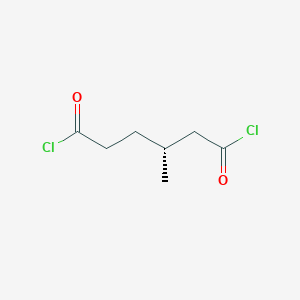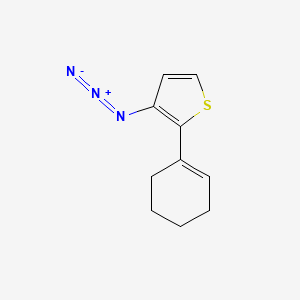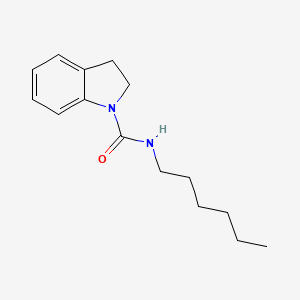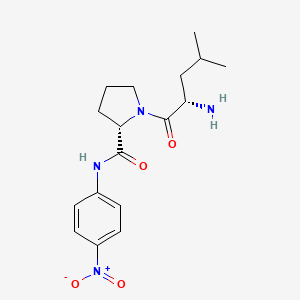
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline is a synthetic peptide compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dibenzyloxyphosphinoyl group attached to an alanyl-prolyl-proline sequence, which imparts specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline typically involves the following steps:
Protection of Amino Groups: The amino groups of the alanyl, prolyl, and proline residues are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents such as carbodiimides or phosphonium salts.
Introduction of Dibenzyloxyphosphinoyl Group: The dibenzyloxyphosphinoyl group is introduced through a phosphinylation reaction, typically using dibenzyloxyphosphine chloride.
Deprotection: The protecting groups are removed under mild conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dibenzyloxyphosphinoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the dibenzyloxyphosphinoyl group.
Aplicaciones Científicas De Investigación
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential hypotensive effects and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline involves its interaction with specific molecular targets and pathways. The compound may stabilize protein structures by forming hydrogen bonds and hydrophobic interactions with amino acid residues. Additionally, it may modulate enzymatic activity by binding to active sites or allosteric sites on enzymes .
Comparación Con Compuestos Similares
Similar Compounds
L-Azetidine-2-carboxylic acid: A non-proteinogenic amino acid with similar structural features.
Trans-4-hydroxy-L-proline: A component of mammalian collagen with comparable biological properties.
Cis-4-hydroxy-L-proline: Another hydroxyproline derivative used in pharmaceutical synthesis.
Uniqueness
N-(Dibenzyloxyphosphinoyl)alanyl-prolyl-proline is unique due to its specific dibenzyloxyphosphinoyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
88500-51-0 |
|---|---|
Fórmula molecular |
C27H34N3O7P |
Peso molecular |
543.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-2-[bis(phenylmethoxy)phosphorylamino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H34N3O7P/c1-20(25(31)29-16-8-14-23(29)26(32)30-17-9-15-24(30)27(33)34)28-38(35,36-18-21-10-4-2-5-11-21)37-19-22-12-6-3-7-13-22/h2-7,10-13,20,23-24H,8-9,14-19H2,1H3,(H,28,35)(H,33,34)/t20-,23-,24-/m0/s1 |
Clave InChI |
IONDZFWGBLQUAG-OYDLWJJNSA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
SMILES canónico |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


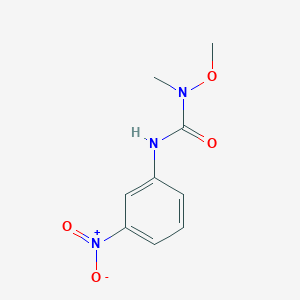
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
![Trimethyl[(3,5,5-trimethylhexyl)oxy]silane](/img/structure/B14382186.png)
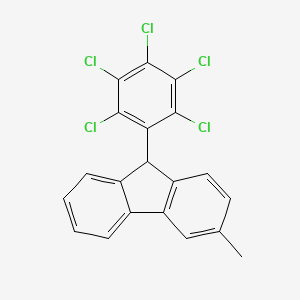
![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![N-[Cyano(phenyl)methylidene]ethanehydrazonoyl chloride](/img/structure/B14382206.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
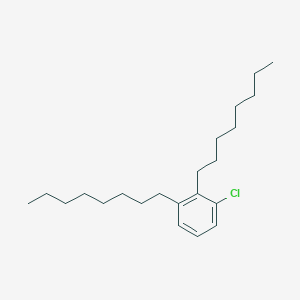
![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
